molecular formula C21H22F2N2O2 B2366112 3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941906-15-6

3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2366112
CAS No.: 941906-15-6
M. Wt: 372.416
InChI Key: UOGKSPSIWXSOQC-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzamide group attached to a quinoline ring system, which is further substituted with difluoro and isopentyl groups. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an appropriate ketone under acidic conditions.

    Introduction of the Difluoro Substituents: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as preparative HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-(1-isopropyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
  • 3,4-difluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
  • 3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)benzamide

Uniqueness

The uniqueness of 3,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoro groups and the isopentyl chain can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications.

Properties

IUPAC Name

3,4-difluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O2/c1-13(2)9-10-25-19-7-5-16(11-14(19)4-8-20(25)26)24-21(27)15-3-6-17(22)18(23)12-15/h3,5-7,11-13H,4,8-10H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGKSPSIWXSOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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